4,5-Diethylpyrrolo[1,2-A]quinoline
Overview
Description
4,5-Diethylpyrrolo[1,2-A]quinoline is a heterocyclic aromatic compound with the molecular formula C16H17N. It belongs to the class of pyrroloquinolines, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diethylpyrrolo[1,2-A]quinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzylamine with ethyl acetoacetate in the presence of a catalyst such as molecular iodine can yield the desired compound. This reaction typically occurs in ethanol at reflux temperature .
Another method involves the use of enaminones as intermediates. Enaminones can be synthesized from the reaction of substituted o-amino acetophenone derivatives with enolisable ketones. This method often employs catalysts like nano zinc oxide or ionic liquids under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable and environmentally friendly protocols. For example, the use of heterogeneous and reusable catalysts such as sodium hydrogen sulfate supported on silica gel can provide a cost-effective and efficient route for large-scale synthesis . Additionally, microwave-assisted synthesis and solvent-free reactions are gaining popularity due to their reduced environmental impact and operational simplicity .
Chemical Reactions Analysis
Types of Reactions
4,5-Diethylpyrrolo[1,2-A]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield partially or fully hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the pyrroloquinoline ring can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Quinoline derivatives with hydroxyl, carboxyl, or keto groups.
Reduction: Hydrogenated pyrroloquinoline derivatives.
Substitution: Various substituted pyrroloquinoline compounds depending on the reagents used.
Scientific Research Applications
4,5-Diethylpyrrolo[1,2-A]quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4,5-Diethylpyrrolo[1,2-A]quinoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
4,5-Diethylpyrrolo[1,2-A]quinoline can be compared with other similar compounds, such as:
Quinoline: A simpler structure with a single nitrogen atom in the ring, known for its antimalarial properties.
Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position, used in the synthesis of various pharmaceuticals.
Pyrroloquinoline quinone: A compound with additional keto and carboxyl groups, known for its role as a coenzyme in redox reactions.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4,5-diethylpyrrolo[1,2-a]quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-3-12-13(4-2)15-10-7-11-17(15)16-9-6-5-8-14(12)16/h5-11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWZIAKANJDFOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CN2C3=CC=CC=C31)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469817 | |
Record name | 4,5-DIETHYLPYRROLO[1,2-A]QUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
624739-90-8 | |
Record name | 4,5-DIETHYLPYRROLO[1,2-A]QUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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